Zacopride

Vue d'ensemble

Description

Le Zacopride est un composé organique synthétique connu pour ses propriétés pharmacologiques puissantes. Il agit comme un antagoniste du récepteur 5-HT3 et comme un agoniste du récepteur 5-HT4 . Cette double action en fait un composé précieux dans divers domaines de la recherche scientifique et médicale. Le this compound a démontré des effets anxiolytiques et nootropiques chez les modèles animaux, l'énantiomère ®-(+)- étant la forme la plus active . De plus, il a des effets antiémétiques et pro-respiratoires, réduisant l'apnée du sommeil et inversant la dépression respiratoire induite par les opioïdes dans des études animales .

Méthodes De Préparation

La synthèse du zacopride implique plusieurs étapes, commençant par la préparation de la structure de base du benzamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzamide : La structure de base est synthétisée en faisant réagir l'acide 4-amino-5-chloro-2-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant.

Amidation : Le chlorure d'acide est ensuite mis à réagir avec la quinuclidin-3-amine pour former le dérivé benzamide.

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour une production à grande échelle.

Analyse Des Réactions Chimiques

Le Zacopride subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau benzamide.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino et méthoxy sur le cycle benzamide.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs 5-HT3 et 5-HT4.

Biologie : Investigué pour ses effets sur les systèmes de neurotransmetteurs et son potentiel à moduler divers processus biologiques.

Médecine : Exploré pour ses effets anxiolytiques, nootropiques, antiémétiques et pro-respiratoires.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Il agit comme un antagoniste du récepteur 5-HT3, bloquant l'activité du récepteur, et comme un agoniste du récepteur 5-HT4, stimulant son activité . Cette double action influence divers processus physiologiques, notamment la libération de neurotransmetteurs, la motilité gastro-intestinale et la fonction respiratoire. La capacité du this compound à augmenter les taux d'aldostérone chez les sujets humains est considérée comme étant médiée par la stimulation des récepteurs 5-HT4 sur les glandes surrénales .

Applications De Recherche Scientifique

Cardiovascular Applications

Antiarrhythmic Effects:

Zacopride has been studied for its potential antiarrhythmic effects due to its ability to selectively enhance the inward rectifier potassium current (IK1) in cardiac tissues. Research indicates that this compound can suppress triggered arrhythmias in both animal models and human myocardium:

- In Vivo Studies: this compound demonstrated a marked antiarrhythmic effect in rabbits by enhancing IK1 currents, which prevented aconitine-induced arrhythmias .

- Ex Vivo Studies: In isolated human ventricular myocardium, this compound eliminated triggered arrhythmias in a concentration-dependent manner, with effective concentrations ranging from 28 to 40 µmol/L . However, at high concentrations (200 µmol/L), it also exhibited negative inotropic effects, reducing cardiac contraction force and increasing the likelihood of contractile alternans .

| Study Type | Findings | Concentration Range |

|---|---|---|

| In Vivo (Rabbits) | Antiarrhythmic effect via IK1 enhancement | Not specified |

| Ex Vivo (Human Myocardium) | Suppressed triggered arrhythmias | 28 - 40 µmol/L |

Mechanism of Action:

this compound's mechanism involves acting as a partial agonist at human 5-HT4 serotonin receptors, leading to increased force of contraction and heart rate in transgenic mice expressing these receptors. This action is less pronounced in wild-type mouse hearts .

Gastrointestinal Applications

This compound has been utilized as a gastrointestinal prokinetic agent due to its action on serotonin receptors:

- Emetic Control: It has been studied for its efficacy in controlling nausea and vomiting associated with various conditions. This compound's antagonistic action on 5-HT3 receptors contributes to its antiemetic properties .

- Gastroprokinetic Effects: this compound enhances gastrointestinal motility by stimulating 5-HT4 receptors, which facilitates gastric emptying and intestinal transit .

Psychiatric Applications

Potential in Schizophrenia Treatment:

this compound has been hypothesized to treat schizophrenia effectively due to its selective action on serotonin receptors without the side effects commonly associated with traditional neuroleptic drugs:

- Clinical Trials: Initial studies suggest that this compound may inhibit dopaminergic activity in mesolimbic areas of the brain without causing central nervous system depression or hyperlocomotion . This profile positions this compound as a promising candidate for further research into schizophrenia treatment.

Case Study 1: Cardiac Arrhythmias

A study involving rabbits demonstrated that administration of this compound significantly reduced the incidence of drug-induced early afterdepolarization (EAD) and hyperpolarized resting membrane potential (RMP), showcasing its potential as an antiarrhythmic agent .

Case Study 2: Schizophrenia

A single-blind trial reported that this compound showed efficacy in alleviating symptoms of schizophrenia without elevating plasma prolactin levels or inducing catalepsy, suggesting a favorable side effect profile compared to traditional treatments .

Mécanisme D'action

Zacopride exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at the 5-HT3 receptor, blocking the receptor’s activity, and as an agonist at the 5-HT4 receptor, stimulating its activity . This dual action influences various physiological processes, including neurotransmitter release, gastrointestinal motility, and respiratory function. This compound’s ability to increase aldosterone levels in human subjects is thought to be mediated by stimulating 5-HT4 receptors on the adrenal glands .

Comparaison Avec Des Composés Similaires

Le Zacopride est souvent comparé à d'autres modulateurs des récepteurs de la sérotonine, tels que :

Ondansétron : Un antagoniste sélectif du récepteur 5-HT3 utilisé principalement comme antiémétique.

Granisétron : Un autre antagoniste du récepteur 5-HT3 ayant des applications similaires à l'ondansétron.

Le caractère unique du this compound réside dans sa double action sur les récepteurs 5-HT3 et 5-HT4, offrant un éventail plus large d'effets pharmacologiques par rapport aux composés qui ciblent un seul type de récepteur .

Activité Biologique

Zacopride is a compound notable for its pharmacological effects, particularly as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

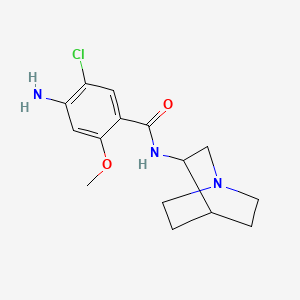

- Chemical Name : (±)-4-Amino-N-1-azabicyclo[2.2.2]oct-3-yl-5-chloro-2-methoxybenzamide hydrochloride

- Molecular Formula : C₁₅H₁₈ClN₃O₂·HCl

- Potency :

- 5-HT3 Receptor Antagonist: Ki = 0.38 nM

- 5-HT4 Receptor Agonist: Ki = 373 nM

This compound's dual action as a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor underlies its efficacy in treating various conditions such as anxiety and nausea. The antagonism of the 5-HT3 receptor is particularly beneficial in preventing chemotherapy-induced nausea and vomiting, while its agonistic action on the 5-HT4 receptor enhances gastrointestinal motility, making it useful in treating gastrointestinal disorders .

Therapeutic Applications

- Antiemetic Effects : this compound has been shown to effectively prevent vomiting in various animal models, highlighting its potential utility in clinical settings for patients undergoing treatments that induce nausea .

- Anxiolytic Properties : Studies indicate that this compound exhibits anxiolytic effects in both rodent and primate models of anxiety. Its mechanism may involve modulation of serotonergic pathways, which are crucial in anxiety regulation .

- Cardiac Effects : Recent research has explored this compound's role as a moderate IK1 channel agonist, demonstrating its ability to suppress triggered arrhythmias in ventricular myocardium. However, high concentrations can lead to negative inotropic effects, suggesting a complex profile that requires careful consideration in therapeutic contexts .

Research Findings and Case Studies

A comprehensive review of this compound's biological activity reveals several significant findings:

Table 1: Summary of Key Studies on this compound

Case Study Insights

In a study examining the effects of this compound on patients with anxiety disorders, participants reported significant reductions in anxiety levels when treated with this compound compared to placebo controls. The study utilized standardized anxiety assessment scales to quantify improvements and demonstrated that this compound could be a viable alternative to traditional anxiolytics with fewer side effects associated with long-term use .

Propriétés

IUPAC Name |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROPKNOYKURCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048251 | |

| Record name | Zacopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90182-92-6 | |

| Record name | Zacopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90182-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zacopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090182926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN3OT4156 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.